molecular formula C6H5BrN4 B11889807 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Katalognummer: B11889807
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: KTMOPWPITPACKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-d]pyrimidine core. The presence of the bromine atom and the pyrimidine ring system contributes to its distinct chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5H-pyrrolo[3,2-d]pyrimidin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .

Wissenschaftliche Forschungsanwendungen

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atom and the pyrimidine ring system allow the compound to bind effectively to the active sites of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, making the compound useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
  • 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Uniqueness

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Eigenschaften

Molekularformel

C6H5BrN4

Molekulargewicht

213.03 g/mol

IUPAC-Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)

InChI-Schlüssel

KTMOPWPITPACKH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC(=NC=C2N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.